4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
Overview
Description
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C7H6F3N3O2 and its molecular weight is 221.14 g/mol. The purity is usually 95%.
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Biological Activity
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine, also known by its CAS number 1448858-56-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : C7H6F3N3O2
- Molecular Weight : 227.14 g/mol
The presence of the nitro and trifluoromethyl groups significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of anticancer and antimicrobial research. Below are summarized findings from various studies:
Anticancer Activity
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Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in various cancer types, including breast and lung cancer cells.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Caspase activation A549 (Lung) 10.0 Cell cycle arrest - Case Study : A study published in Inorganic Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
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Study Findings : In a series of tests against various bacterial strains, the compound exhibited significant inhibitory effects.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL - Research Insights : The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves nitration and subsequent amination reactions. Its derivatives are being explored for enhanced biological activity.
Synthetic Pathway
- Nitration : The initial step involves nitrating 2-(trifluoromethyl)aniline to introduce the nitro group.
- Amination : Followed by reduction processes to yield the diamine structure.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other fluorinated aromatic amines:
Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|
This compound | 10 µM (lung cancer) | 16 µg/mL (S. aureus) |
4-Fluoroaniline | 15 µM | 32 µg/mL (E. coli) |
3-Trifluoromethyl-aniline | 20 µM | Not tested |
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)5-3(11)1-2-4(6(5)12)13(14)15/h1-2H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLVFUMBDUPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237298 | |
Record name | 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448858-56-7 | |
Record name | 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448858-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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